3,3'-DIMETHYLBIPHENYL-4-YL BENZOATE
Description
3,3'-Dimethylbiphenyl-4-yl benzoate is a benzoate ester derivative featuring a biphenyl core with methyl substituents at the 3 and 3' positions. While direct references to this compound are absent in the provided evidence, its structural analogs—such as biphenyl benzoates and substituted benzoate esters—are well-documented in pharmacological, materials science, and environmental studies. Benzoate esters are widely studied for their biological activities (e.g., enzyme inhibition, antimicrobial properties) and physicochemical characteristics (e.g., liquid crystalline behavior, biodegradability) . The methyl groups on the biphenyl moiety likely influence steric effects, solubility, and electronic properties, which can modulate its interactions in biological or material systems.
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)phenyl] benzoate |
InChI |
InChI=1S/C21H18O2/c1-15-7-6-10-18(13-15)19-11-12-20(16(2)14-19)23-21(22)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
PAOGFBGJKUFGHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate typically involves the esterification of 3,3’-dimethylbiphenyl with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,3’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl methanol.
Substitution: Formation of halogenated derivatives of 3,3’-dimethyl[1,1’-biphenyl]-4-yl benzoate.
Scientific Research Applications
3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may interact with enzymes or receptors in biological systems. The biphenyl structure can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Physical and Chemical Properties
Key properties of 3,3'-dimethylbiphenyl-4-yl benzoate can be inferred from structurally related compounds:
- Thermotropic behavior: Biphenyl benzoates with lateral substituents (e.g., fluorine or methyl groups) exhibit mesomorphic properties. For instance, laterally fluorinated biphenyl benzoates show correlation lengths (ξ) ranging from 748–986 Å, while phenyl 4-phenyl benzoates display higher values (1160–1450 Å) .
- Odor and volatility : Substituents on the ester moiety significantly affect volatility and scent. For example, benzyl benzoate has a balsamic almond odor, whereas methyl benzoate resembles cananga oil . The biphenyl core in this compound likely reduces volatility due to increased molecular weight and rigidity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoate Esters
Key Insights:
- Substituent effects : Methyl groups on the biphenyl core (as in this compound) may enhance thermal stability and reduce crystallinity compared to nitro-substituted analogs .
- Bioactivity : Prenylated or hydroxylated benzoates (e.g., neopentyl derivatives) show stronger enzyme inhibition than simpler alkyl esters, suggesting that electron-donating groups enhance target binding .
- Biodegradability : Microbial degradation of benzoates (e.g., via Rhodococcus sp.) is influenced by substituent complexity. Methyl groups may slow degradation compared to unsubstituted benzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
